![molecular formula C28H42N10 B14203560 4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] CAS No. 908140-93-2](/img/structure/B14203560.png)
4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is a complex organic compound characterized by its unique structure, which includes a piperazine core linked to pyrimidine rings substituted with pyrrolidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 2,6-dichloropyrimidine in the presence of a base, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
科学研究应用
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes.
相似化合物的比较
Similar Compounds
- 4,4’-(Piperazine-1,4-diyl)dianiline
- 2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]
- 1,4-Bis(acryloyl)piperazine
Uniqueness
4,4’-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine] is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
908140-93-2 |
|---|---|
分子式 |
C28H42N10 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
4-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,6-dipyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C28H42N10/c1-2-10-33(9-1)23-21-25(31-27(29-23)37-13-5-6-14-37)35-17-19-36(20-18-35)26-22-24(34-11-3-4-12-34)30-28(32-26)38-15-7-8-16-38/h21-22H,1-20H2 |
InChI 键 |
TVHYVPBPGBLKKD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


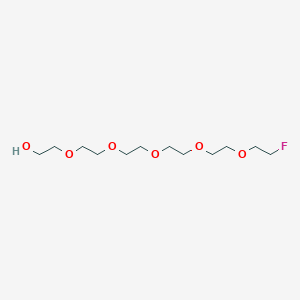
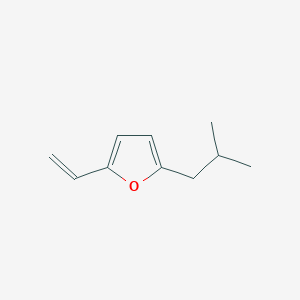
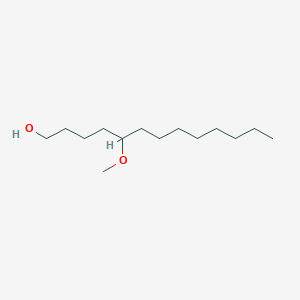
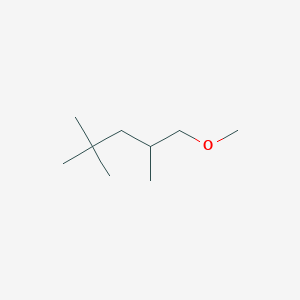

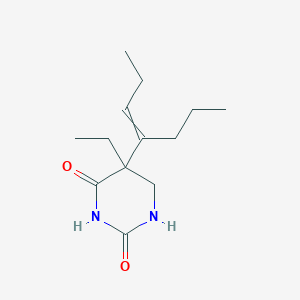
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
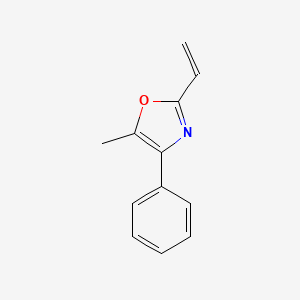
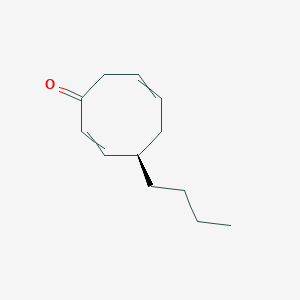

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
